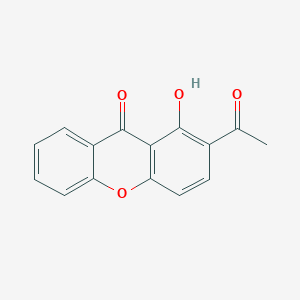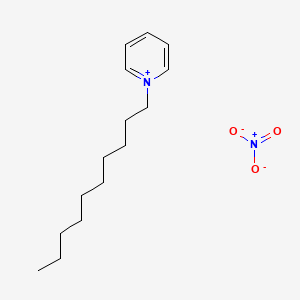amino}ethyl acetate CAS No. 91520-22-8](/img/structure/B14359618.png)
2-{[(2-Chloroethyl)carbamoyl](methyl)amino}ethyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is an organic compound with a complex structure. It contains functional groups such as chloroethyl, carbamoyl, methylamino, and acetate, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate typically involves multiple steps. One common method includes the reaction of 2-chloroethyl isocyanate with methylamine to form the intermediate 2-{(2-Chloroethyl)carbamoylamino}ethanol. This intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In industrial settings, the production of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Applications De Recherche Scientifique
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biochemical pathways and enzyme interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate involves its interaction with molecular targets such as enzymes and receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The acetate group may also play a role in modulating the compound’s solubility and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-{(2-Chloroethyl)carbamoylamino}ethyl acetate
- 2-{(2-Bromoethyl)carbamoylamino}ethyl acetate
- 2-{(2-Chloroethyl)carbamoylamino}propyl acetate
Uniqueness
2-{(2-Chloroethyl)carbamoylamino}ethyl acetate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Its chloroethyl group allows for versatile substitution reactions, while the carbamoyl and acetate groups provide stability and solubility.
Propriétés
Numéro CAS |
91520-22-8 |
|---|---|
Formule moléculaire |
C8H15ClN2O3 |
Poids moléculaire |
222.67 g/mol |
Nom IUPAC |
2-[2-chloroethylcarbamoyl(methyl)amino]ethyl acetate |
InChI |
InChI=1S/C8H15ClN2O3/c1-7(12)14-6-5-11(2)8(13)10-4-3-9/h3-6H2,1-2H3,(H,10,13) |
Clé InChI |
FRADXGGEWNBJTN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCN(C)C(=O)NCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


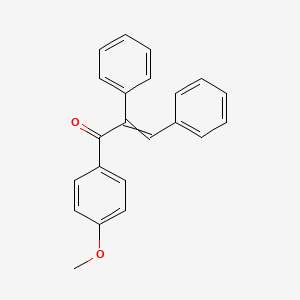

![1-[3-(Propane-2-sulfonyl)propoxy]-4-propoxybenzene](/img/structure/B14359556.png)
![[Bis(octadecyloxy)methyl]benzene](/img/structure/B14359563.png)

![N-[2-amino-6-oxo-4-(propylamino)-1H-pyrimidin-5-yl]formamide](/img/structure/B14359566.png)
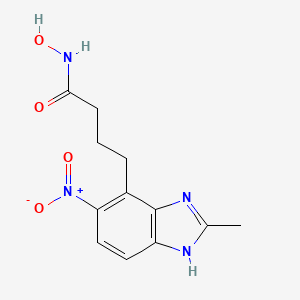

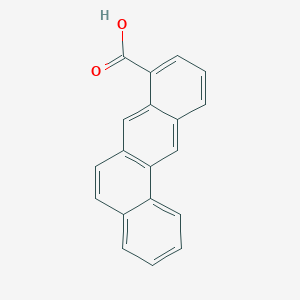
![Ethyl 4-[(4-methylbenzene-1-sulfonyl)sulfanyl]butanoate](/img/structure/B14359584.png)
![N-(1-Azabicyclo[2.2.2]octan-3-yl)-3-fluoro-2-methoxybenzamide](/img/structure/B14359592.png)
